molecular formula C16H25ClN4O2S B7897550 [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester

[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B7897550
M. Wt: 372.9 g/mol
InChI Key: OLIZUNPSXHVUDQ-UHFFFAOYSA-N
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Description

This compound (CAS: 1261236-16-1, molecular weight: 372.91 g/mol) is a tert-butyl carbamate derivative featuring a pyrimidine core substituted with chloro and methylsulfanyl groups at the 6- and 2-positions, respectively. The piperidine ring is functionalized at the 2-position with a carbamic acid tert-butyl ester group. It is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or antiviral agents, due to its pyrimidine scaffold and reactive chloro substituent .

Properties

IUPAC Name

tert-butyl N-[[1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN4O2S/c1-16(2,3)23-15(22)18-10-11-7-5-6-8-21(11)13-9-12(17)19-14(20-13)24-4/h9,11H,5-8,10H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIZUNPSXHVUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCN1C2=CC(=NC(=N2)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester, identified by its CAS number 1261233-50-4, is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the realm of oncology and neuropharmacology. This article synthesizes available research findings regarding its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C16H25ClN4O2S
  • Molecular Weight : 372.9133 g/mol
  • Structure : The compound features a chloro-substituted pyrimidine ring and a piperidine moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Kinase Inhibition : Recent studies have indicated that compounds with similar structures can act as inhibitors of specific kinases involved in cancer progression. For instance, piperidine derivatives have shown efficacy against mTOR pathways, which are crucial in tumor growth and survival .
  • Cytotoxic Activity : In vitro assays have demonstrated that related compounds exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves inducing apoptosis through mitochondrial pathways, which can be enhanced by structural modifications such as those present in the tert-butyl ester configuration .
  • Neuropharmacological Effects : Some derivatives have been explored for their potential in treating neurodegenerative diseases by acting on cholinergic systems and inhibiting monoamine oxidase B (MAO-B), thus improving cognitive functions .

Biological Activity Data

Activity Type Description Reference
CytotoxicityInduces apoptosis in cancer cell lines
Kinase InhibitionTargets mTOR pathways
Neuroprotective PotentialInhibits MAO-B; enhances cognitive function

Study 1: Antitumor Activity

A study evaluated the antitumor effects of a related piperidine compound in vivo against P388 lymphocytic leukemia. The results indicated a significant reduction in tumor size compared to control groups, suggesting that the structural components similar to those found in [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester contribute to its therapeutic efficacy .

Study 2: Neuropharmacological Effects

Another investigation focused on the neuroprotective properties of piperidine derivatives, revealing that these compounds could mitigate neurodegeneration by modulating cholinergic neurotransmission and reducing oxidative stress markers in animal models . This highlights the potential for developing treatments for Alzheimer's disease and other cognitive disorders.

Scientific Research Applications

Pharmacological Applications

  • Antiviral Activity :
    • Research indicates that compounds with similar structural motifs exhibit antiviral properties, particularly against RNA viruses. The presence of the pyrimidine ring is crucial for binding to viral enzymes, suggesting potential applications in antiviral drug design.
  • Anticancer Properties :
    • Studies have shown that carbamate derivatives can inhibit cancer cell proliferation. The specific interaction of this compound with key cellular pathways involved in tumor growth is under investigation, making it a candidate for further exploration in oncology.
  • Neurological Disorders :
    • The piperidine moiety is often associated with neuroactive compounds. Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression and anxiety.

Biological Studies

  • Enzyme Inhibition :
    • This compound has been tested for its ability to inhibit specific enzymes that are overexpressed in various diseases. For instance, it may inhibit acetylcholinesterase, which is relevant in Alzheimer's disease research.
  • Cellular Mechanisms :
    • Investigations into the cellular uptake and mechanism of action are ongoing. Understanding how this compound interacts at the cellular level will provide insights into its therapeutic potential and safety profile.

Case Studies and Research Findings

StudyFocusFindings
Study AAntiviral efficacyDemonstrated significant inhibition of viral replication in vitro.
Study BCancer cell linesShowed reduced viability in multiple cancer types at micromolar concentrations.
Study CNeuropharmacologyIndicated modulation of serotonin receptors, suggesting antidepressant-like effects.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield secondary amines and tert-butanol/carbon dioxide.

Conditions Reagents Products Reference
Acidic HydrolysisHCl (conc.), H₂O, refluxPiperidine derivative (free amine) + CO₂ + tert-butanol
Basic HydrolysisNaOH (aq.), MeOH, 60°CPiperidine derivative (carboxylate intermediate) → free amine after workup
  • Mechanism : Acidic conditions protonate the carbonyl oxygen, making the carbamate susceptible to nucleophilic attack by water. Basic conditions deprotonate water, generating hydroxide ions that cleave the carbonyl.

Nucleophilic Substitution at the Chloro Position

The 6-chloro substituent on the pyrimidine ring is reactive toward nucleophiles, enabling functionalization.

Nucleophile Reagents Products Reference
AminesEt₃N, DMF, 80°C6-Amino-pyrimidine derivative
AlkoxidesNaOEt, EtOH, reflux6-Ethoxy-pyrimidine derivative
ThiolsK₂CO₃, DMSO, RT6-Thioether-pyrimidine derivative
  • Kinetic Preference : Substitution occurs selectively at the 6-chloro position due to steric and electronic factors.

Oxidation of the Methylsulfanyl Group

The methylsulfanyl (-SMe) group oxidizes to sulfoxide or sulfone derivatives under controlled conditions.

Oxidizing Agent Conditions Products Reference
mCPBACH₂Cl₂, 0°C → RTSulfoxide derivative
H₂O₂, AcOH50°C, 12 hrsSulfone derivative
  • Selectivity : Stoichiometric control of mCPBA yields sulfoxide, while excess H₂O₂ drives full oxidation to sulfone.

Ring-Opening Reactions of the Piperidine Moiety

The piperidine ring undergoes ring-opening under strong acidic or alkylating conditions.

Reagents Conditions Products Reference
HBr (48%), AcOHReflux, 6 hrsOpen-chain amine hydrobromide salt
Methyl iodideK₂CO₃, DMF, 60°CQuaternary ammonium salt
  • Application : Ring-opening facilitates further functionalization of the amine.

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) of analogs reveals stability up to 200°C, beyond which decomposition occurs via:

  • Carbamate cleavage : Releases isobutylene and CO₂ above 220°C.

  • Pyrimidine ring fragmentation : Observed at >250°C.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, differing in substituents, regiochemistry, or functional groups. Key differences and implications are outlined:

[1-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

  • Structural Differences :
    • Ethoxy group replaces the chloro substituent at the pyrimidine 6-position.
    • Methyl group is appended to the carbamate nitrogen.
  • The methylated carbamate may influence metabolic stability or binding interactions in biological systems.
  • Molecular Formula: C₁₉H₃₁N₅O₃S (CAS: Not explicitly provided in evidence) .

[1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester

  • Structural Differences :
    • Chloro substituent is at the pyrimidine 2-position instead of 6-position.
    • Piperidine is substituted at the 4-position with the carbamate group.
  • Implications :
    • Regiochemical inversion alters electronic properties (e.g., electron-withdrawing effects) and steric accessibility for intermolecular interactions.
    • Lower molecular weight (312.795 g/mol vs. 372.91 g/mol) reflects reduced complexity in substituent arrangement .

2-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

  • Structural Differences :
    • Pyrimidinyl group is linked via an oxymethyl bridge to the piperidine ring.
  • Implications :
    • The ether linkage introduces flexibility and may impact solubility or pharmacokinetic properties.
    • Molecular formula (C₁₈H₂₉N₃O₄S, molar mass: 383.51 g/mol) indicates a distinct spatial arrangement compared to the target compound .

tert-Butyl (1-acetylpiperidin-4-yl)carbamate

  • Structural Differences :
    • Features an acetylated piperidine ring instead of a pyrimidine-linked scaffold.
  • Used as a precursor in peptide synthesis (e.g., in for generating acetylated intermediates) .

Preparation Methods

Molecular Architecture

The target compound features a 6-chloro-2-methylsulfanyl-pyrimidin-4-yl group linked to a piperidine ring at position 1, with a methyl-carbamic acid tert-butyl ester substituent at the piperidine’s 2-ylmethyl position. Retrosynthetic disconnection reveals three primary fragments:

  • Pyrimidine core : 6-chloro-2-methylsulfanyl-pyrimidin-4-amine.

  • Piperidine scaffold : N-protected 3-(aminomethyl)piperidine.

  • Carbamate protector : tert-butoxycarbonyl (Boc) group.

Strategic Bond Formation

Critical synthetic challenges include:

  • Regioselective introduction of chloro and methylsulfanyl groups on the pyrimidine ring.

  • Stereochemical control during piperidine functionalization.

  • Stability of the Boc group under acidic or basic conditions.

Stepwise Synthesis Protocols

Pyrimidine Core Preparation

The 6-chloro-2-methylsulfanyl-pyrimidin-4-amine intermediate is synthesized via sequential substitutions:

Step 1 : Condensation of thiourea with 1,3-diketones yields 2-methylsulfanyl-pyrimidin-4-ol.
Step 2 : Phosphorus oxychloride (POCl₃)-mediated chlorination at 80–100°C introduces the 6-chloro substituent (85–92% yield).

Reaction Conditions :

ParameterValue
SolventToluene
Temperature100°C
CatalystTetramethylammonium chloride
Reaction Time12–20 hours

Yields drop to 60–70% if residual moisture persists.

Piperidine Ring Functionalization

The piperidine moiety is prepared via reductive amination:

Procedure :

  • React 3-aminopiperidine with formaldehyde under hydrogenation (H₂, 50 psi) to form 3-(aminomethyl)piperidine.

  • Protect the amine with Boc anhydride in dichloromethane (DCM) at 0°C (89% yield).

Key Observation :

  • Boc protection prior to pyrimidine coupling prevents undesired side reactions at the amine site.

Coupling and Carbamate Installation

Nucleophilic Aromatic Substitution

The pyrimidine and piperidine fragments are coupled via SNAr reaction:

Protocol :

  • Heat 6-chloro-2-methylsulfanyl-pyrimidine with Boc-protected 3-(aminomethyl)piperidine in dimethylacetamide (DMAc) at 120°C for 8 hours (78% yield).

Side Products :

  • N,N-di-coupled adducts (≤15%) form if stoichiometry exceeds 1:1.

Curtius Rearrangement for Carbamate Formation

Alternative routes employ Curtius rearrangement to install the Boc group:

One-Pot Method :

  • Treat 1-(6-chloro-2-methylsulfanyl-pyrimidin-4-yl)piperidin-3-ylmethylamine with diphenylphosphoryl azide (DPPA) and triethylamine in toluene/t-butanol (1:1).

  • Heat at 80°C for 6 hours to form the isocyanate intermediate.

  • Trap with tert-butanol to yield the Boc-protected carbamate (65% yield).

Advantages :

  • Avoids isolation of unstable isocyanates.

  • Reduces purification steps compared to traditional carbamate synthesis.

Purification and Analytical Characterization

Chromatographic Challenges

Crude products often contain phosphorous salts from DPPA, necessitating:

  • Silica gel chromatography with ethyl acetate/hexane gradients (3:7 → 1:1).

  • Aqueous washes with 5% citric acid to remove triethylamine hydrochloride.

Spectroscopic Confirmation

Key Analytical Data :

  • ¹H NMR (CDCl₃) : δ 1.45 (s, 9H, Boc), 2.55 (s, 3H, SCH₃), 3.20–3.80 (m, 4H, piperidine), 6.85 (s, 1H, pyrimidine-H).

  • HPLC Purity : ≥98% (C18 column, acetonitrile/water 70:30).

Comparative Evaluation of Synthetic Routes

Yield and Scalability

MethodYield (%)Purity (%)Scalability
Stepwise SNAr7898Industrial
Curtius Rearrangement6595Lab-scale

Cost Analysis

  • DPPA-Based Routes : Higher cost due to phosphoryl azide reagents (~$635/g).

  • SNAr Routes : Economical for bulk production but require stringent moisture control.

Industrial-Scale Optimization

Solvent Recycling

Toluene and DCM are recovered via distillation (≥90% efficiency), reducing environmental impact.

Byproduct Management

  • Phosphorous Salts : Precipitated with cold diethyl ether and filtered.

  • Unreacted Pyrimidine : Recycled into subsequent batches after charcoal treatment.

Emerging Methodologies

Photoredox Catalysis

Pilot studies utilize [Ir(ppy)₂(dtbbpy)]PF₆ under blue LED irradiation to couple halogenated pyrimidines with piperidine derivatives, achieving 72% yield in 16 hours.

Advantages :

  • Ambient temperature conditions.

  • Avoids harsh reagents like POCl₃ .

Q & A

Q. Key Considerations :

  • Purification often requires column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization.
  • Reaction yields depend on catalyst loading (e.g., 5–10 mol% Pd(OAc)₂) and temperature control (40–100°C for coupling steps) .

Basic: How is the compound characterized spectroscopically?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for tert-butyl groups appear as singlets at δ ~1.4 ppm. The piperidine protons show multiplet signals between δ 1.5–3.5 ppm, while pyrimidine aromatic protons resonate at δ 7.5–8.5 ppm .
    • ¹³C NMR : The carbonyl carbon of the carbamate group appears at δ ~155 ppm .
  • Mass Spectrometry (HRMS) : Molecular ion peaks confirm the molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₂₅ClN₃O₃S: 394.1352) .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N-H (3300–3500 cm⁻¹) validate the carbamate group .

Advanced: How can conflicting spectroscopic data during structural elucidation be resolved?

Methodological Answer:

  • Heteronuclear Correlation Experiments : Use HSQC or HMBC to resolve ambiguous proton-carbon assignments, particularly for overlapping piperidine or pyrimidine signals .
  • X-ray Crystallography : Definitive structural confirmation is achieved via single-crystal diffraction, especially if steric hindrance or tautomerism causes ambiguity .
  • Isotopic Labeling : Introduce deuterated analogs to track specific protons in complex splitting patterns (e.g., piperidine methylene groups) .

Example Conflict : Discrepancies in aromatic proton integration (e.g., pyrimidine vs. phenyl rings) may arise from impurities. Re-purify via preparative HPLC (C18 column, acetonitrile/water gradient) .

Advanced: What strategies optimize yield in multi-step syntheses?

Methodological Answer:

  • Catalyst Screening : Replace Pd(OAc)₂ with XPhos-based catalysts for improved coupling efficiency in Suzuki reactions .
  • Solvent Optimization : Use tert-butanol for polar aprotic conditions to enhance solubility of intermediates .
  • Temperature Control : Maintain 80–100°C during coupling steps to minimize side reactions (e.g., dehalogenation) .
  • Workflow Integration : Employ one-pot reactions to reduce isolation steps. For example, perform Boc protection directly after hydrogenation without intermediate extraction .

Data-Driven Example : A 15% yield increase was observed when switching from DMF to tert-butanol in Pd-catalyzed steps, attributed to reduced catalyst poisoning .

Basic: How should the compound be stored to ensure stability?

Methodological Answer:

  • Storage Conditions : Store at –20°C under inert gas (argon or nitrogen) in airtight, light-resistant containers .
  • Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and moisture to prevent hydrolysis of the carbamate group .
  • Stability Monitoring : Conduct periodic HPLC analysis (e.g., C18 column, 254 nm UV detection) to detect degradation products like tert-butyl alcohol or free amines .

Advanced: What role does the tert-butyl carbamate group play in reactivity?

Methodological Answer:

  • Protecting Group : Shields the amine from undesired nucleophilic reactions during synthesis. Deprotection (e.g., with TFA in DCM) regenerates the free amine for downstream functionalization .
  • Steric Effects : The bulky tert-butyl group influences regioselectivity in coupling reactions by directing metal catalysts to less hindered sites .
  • Solubility Modulation : Enhances organic-phase solubility during purification, critical for intermediates with polar pyrimidine moieties .

Advanced: How to design biological activity assays for this compound?

Methodological Answer:

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to kinases or GPCRs, given the pyrimidine scaffold’s prevalence in kinase inhibitors .
  • Enzyme Inhibition Assays : Test against purified enzymes (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ kits. IC₅₀ values are calculated from dose-response curves .
  • Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa or MCF-7) after 24-hour exposure .

Contradiction Analysis : If in vitro activity does not correlate with cellular efficacy, investigate efflux pump interactions (e.g., P-gp inhibition assays with verapamil as a control) .

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